molecular formula C21H26N2O3 B5605616 N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B5605616
M. Wt: 354.4 g/mol
InChI Key: RXIQEFJQZRHIOA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is a benzamide derivative that has been explored for its gastrokinetic activity among other potential applications in medicinal chemistry. This compound belongs to a broader class of benzamides which have been studied for various biological activities, including their role as potent gastrokinetic agents.

Synthesis Analysis

The synthesis of this compound involves the preparation of benzamide derivatives by introducing various substituents into the benzamide structure to evaluate their effects on biological activity. Notable methods include the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting structure-activity relationships critical for gastrokinetic activity (Kato et al., 1992).

Molecular Structure Analysis

Molecular structural analysis has been conducted using X-ray diffraction and DFT calculations to determine the geometrical parameters and electronic properties of similar benzamide compounds. Such analyses reveal the crystal system, lattice constants, and molecular geometry, providing insights into the compound's chemical reactivity and potential biological activity (Demir et al., 2015).

Chemical Reactions and Properties

The chemical properties of this compound derivatives have been explored in the context of their synthesis and subsequent reactions to produce compounds with potential pharmacological activities. For example, the synthesis of 2-morpholine carboxylic acid derivatives and their elaboration shows the compound's versatility in chemical reactions (King & Martin, 1991).

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability of benzamide derivatives, have been characterized to understand their behavior in biological systems. The preparation and characterization of two crystalline forms of a related benzamide, TKS159, demonstrate the importance of polymorphism in drug development (Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties such as reactivity and potential for interactions with biological molecules are critical for understanding the therapeutic potential of benzamide derivatives. Studies on the synthesis and pharmacological activities of optical isomers of mosapride, a related compound, highlight the significance of stereochemistry in the biological activity of these compounds (Morie et al., 1994).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should take necessary precautions while handling this chemical.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-20-8-4-17(5-9-20)10-11-22-21(24)19-6-2-18(3-7-19)16-23-12-14-26-15-13-23/h2-9H,10-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQEFJQZRHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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